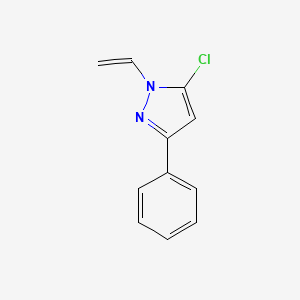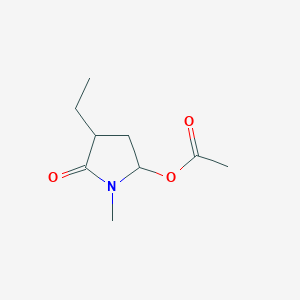
1,4,7,10-Tetraoxacyclohexadecane-11,16-dione
Descripción general
Descripción
. This compound is characterized by its large ring structure containing multiple oxygen atoms, which makes it a member of the crown ether family. Crown ethers are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetraoxacyclohexadecane-11,16-dione typically involves the cyclization of linear polyethers. One common method is the reaction of diethylene glycol with formaldehyde under acidic conditions to form the macrocyclic ring . The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient production of large quantities of the compound while maintaining high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
1,4,7,10-Tetraoxacyclohexadecane-11,16-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxygen atoms in the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Ether derivatives and amine derivatives.
Aplicaciones Científicas De Investigación
1,4,7,10-Tetraoxacyclohexadecane-11,16-dione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,4,7,10-Tetraoxacyclohexadecane-11,16-dione involves its ability to form stable complexes with cations. The oxygen atoms in the ring structure coordinate with the cations, effectively encapsulating them within the macrocyclic cavity. This interaction is driven by electrostatic forces and the spatial arrangement of the oxygen atoms . The compound’s ability to selectively bind specific cations makes it useful in various applications, including ion transport and catalysis .
Comparación Con Compuestos Similares
Similar Compounds
1,4,7,10-Tetraazacyclododecane: Similar in structure but contains nitrogen atoms instead of oxygen atoms.
1,4,7,10,13-Pentaoxacyclohexadecane-14,16-dione: Contains an additional oxygen atom in the ring structure.
Uniqueness
1,4,7,10-Tetraoxacyclohexadecane-11,16-dione is unique due to its specific ring size and the presence of multiple oxygen atoms, which confer high selectivity and stability in complex formation with cations. This makes it particularly valuable in applications requiring precise ion recognition and binding .
Propiedades
IUPAC Name |
1,4,7,10-tetraoxacyclohexadecane-11,16-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c13-11-3-1-2-4-12(14)18-10-8-16-6-5-15-7-9-17-11/h1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPUWCLUGORXTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)OCCOCCOCCOC(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(Diethylamino)ethyl]thiourea](/img/structure/B3277951.png)
![6'-Methoxy-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B3277956.png)


![2-[(4-Bromo-2-methylphenyl)amino]acetic acid](/img/structure/B3277986.png)





![3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4,5-dicarboxylic acid](/img/structure/B3278027.png)
![3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4-carboxylic acid](/img/structure/B3278031.png)
![1H-naphtho[2,3-f]isoindole-1,3(2H)-dione](/img/structure/B3278043.png)
